![molecular formula C28H26N4O4S B11639956 5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639956.png)

5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

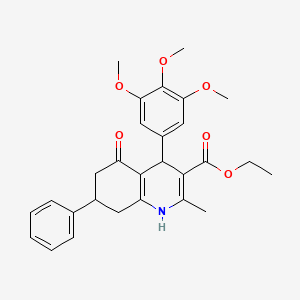

Este complejo compuesto pertenece a la clase de las dihidropiridinas, que están estructuralmente relacionadas con los bloqueadores de los canales de calcio. Vamos a desglosar su nombre:

5-ciano: Indica la presencia de un grupo ciano (CN) en la posición 5.

N-(2-metoxifenil): Se refiere a la sustitución del átomo de nitrógeno por un grupo 2-metoxifenil.

2-metil-4-(5-metilfuran-2-il): Describe el patrón de sustitución en el anillo de piridina.

6-{[2-oxo-2-(fenilamino)etil]sulfanil}: Indica una cadena lateral compleja que contiene un grupo oxo, un grupo amino y un átomo de azufre.

1,4-dihidropiridina-3-carboxamida: La estructura principal consiste en un anillo de dihidropiridina con un grupo carboxamida en la posición 3.

Métodos De Preparación

Rutas sintéticas: La síntesis de este compuesto implica varios pasos, incluida la formación del núcleo de dihidropiridina y la posterior funcionalización. Si bien no tengo detalles sintéticos específicos para este compuesto exacto, las dihidropiridinas se preparan a menudo mediante procesos de varios pasos que implican reacciones de ciclación.

Producción industrial: Los métodos de producción a escala industrial pueden variar, pero es probable que empleen rutas sintéticas eficientes y escalables para satisfacer la demanda.

Análisis De Reacciones Químicas

Reactividad: Este compuesto puede sufrir varias reacciones químicas:

Oxidación: La oxidación del átomo de azufre podría producir un sulfóxido o una sulfona.

Reducción: La reducción del grupo ciano podría formar una amina.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos fenil o furano.

Hidrogenación: Reducción del grupo ciano utilizando hidrógeno y un catalizador adecuado.

Reactivos de azufre: Para reacciones de sustitución de azufre.

Oxidantes: Para reacciones de oxidación.

Productos principales: Los productos específicos dependen de las condiciones de reacción, pero es probable que haya variaciones en el núcleo de dihidropiridina y modificaciones en la cadena lateral.

Aplicaciones Científicas De Investigación

Las aplicaciones de este compuesto abarcan múltiples campos:

Medicina: Investigar su potencial como bloqueador de los canales de calcio u otros efectos farmacológicos.

Química: Estudiar su reactividad y diseñar derivados relacionados.

Biología: Explorar sus interacciones con los objetivos biológicos.

Mecanismo De Acción

Es probable que el compuesto afecte los procesos celulares modulando los canales de calcio u otras vías. Se necesitan estudios detallados para dilucidar su mecanismo preciso.

Comparación Con Compuestos Similares

Si bien no tengo una lista directa de compuestos similares, los investigadores compararían este compuesto con otras dihidropiridinas, considerando las características estructurales y las actividades biológicas.

Propiedades

Fórmula molecular |

C28H26N4O4S |

|---|---|

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide |

InChI |

InChI=1S/C28H26N4O4S/c1-17-13-14-23(36-17)26-20(15-29)28(37-16-24(33)31-19-9-5-4-6-10-19)30-18(2)25(26)27(34)32-21-11-7-8-12-22(21)35-3/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34) |

Clave InChI |

QNYPHENLENMMRS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC=CC=C4)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)

![3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)

![Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate](/img/structure/B11639883.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11639888.png)

![2-(3,4-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11639899.png)

![ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639905.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B11639917.png)

![2-(3,4-Dimethoxyphenyl)-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11639925.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639933.png)

![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)

![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)

![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)

![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)